molecular formula C24H24ClN3O2S B2416575 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450343-64-3

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2416575
CAS No.: 450343-64-3
M. Wt: 453.99
InChI Key: FPQVRJNNNXWHMH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-30-19-10-8-18(9-11-19)28-22(20-14-31-15-21(20)27-28)26-23(29)24(12-2-3-13-24)16-4-6-17(25)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVRJNNNXWHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thieno[3,4-c]pyrazol core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide include:

  • 4-chloro-4’-methoxychalcone
  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the thieno[3,4-c]pyrazol core make it a valuable compound for various research applications.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available literature on its biological activity, including case studies and significant findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20ClN3O Molecular Weight 345 84 g mol \text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}\quad \text{ Molecular Weight 345 84 g mol }

Research indicates that compounds with similar structural features often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting Aurora-A kinase have shown significant cytotoxic effects in various cancer cell lines .
  • Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in tumor cells, leading to reduced viability and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)26Apoptosis induction
MCF-7 (Breast)49.85Growth inhibition
HCT116 (Colon)31.5Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. These properties are crucial for therapeutic applications in inflammatory diseases.

Case Studies

  • Study on A549 and MCF-7 Cells:
    • A study conducted by Xia et al. demonstrated that a related pyrazole derivative exhibited significant apoptosis in A549 cells with an IC50 value of 26 µM. This suggests that structural modifications can enhance biological activity .
  • Aurora-A Kinase Inhibition:
    • Li et al. reported that a similar compound showed potent inhibition of Aurora-A kinase with an IC50 of 0.16 µM, indicating a strong potential for targeting this pathway in cancer therapy .
  • Cytotoxicity Profile:
    • In a comparative study, compounds structurally similar to this compound were screened against NCI-H460 and MCF-7 cell lines with promising results, reinforcing the potential for further development as anticancer agents .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core followed by sequential substitutions. Key steps include:

  • Cyclization : Formation of the thienopyrazole ring using precursors like hydrazines and thiophene derivatives under reflux conditions .
  • Substitution reactions : Introducing the 4-chlorophenyl and 4-methoxyphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., using Pd catalysts for cross-coupling) .
  • Purification : Chromatography (e.g., silica gel column) and recrystallization to isolate the final product .
    Common solvents: DMF, DCM; reagents: halogenated aryl halides, base catalysts (e.g., K₂CO₃) .

Q. How can researchers confirm the molecular structure post-synthesis?

  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR to verify aromatic protons, carboxamide linkages, and substituent positions .
    • X-ray crystallography : For definitive 3D structural elucidation (e.g., bond angles, stereochemistry) .
  • Analytical methods :
    • TLC/HPLC : Monitor reaction progress and purity .
    • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., thienopyrazoles and pyridines), potential targets include:

  • Kinases : Inhibition of tyrosine kinases due to the pyrazole-thiophene scaffold .
  • GPCRs : Interaction with serotonin or dopamine receptors via halogenated aryl groups .
  • In vitro validation : Use kinase inhibition assays (e.g., ATP-binding competition) or receptor-binding studies (radioligand displacement) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Process engineering : Transition from batch to flow chemistry for improved heat/mass transfer and scalability .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Cross-validate kinase inhibition data using biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .
  • Control experiments : Rule out off-target effects via siRNA knockdown or CRISPR-edited cell lines lacking the hypothesized target .
  • Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific activity trends .

Q. What computational strategies predict binding modes and target engagement?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
  • MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR models : Train models on analogs to predict IC₅₀ values and guide structural modifications .

Q. How can bioavailability be improved for in vivo studies?

  • Prodrug strategies : Introduce ester groups on the carboxamide to enhance solubility .
  • Formulation : Use nanoemulsions or liposomes to improve logP and plasma stability .
  • Metabolic stability assays : Test liver microsome stability and identify metabolic hotspots via LC-MS metabolite profiling .

Q. What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using purified target proteins .
  • Chemical proteomics : Use clickable probes to pull down interacting proteins from lysates .

Q. How to analyze structure-activity relationships (SAR) for this scaffold?

  • Analog synthesis : Modify substituents (e.g., replace Cl with F or OCH₃) and test activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .
  • Fragment-based screening : Identify critical pharmacophores using X-ray crystallography of ligand-target complexes .

Q. What are best practices for scaling up synthesis while maintaining purity?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and control parameters (e.g., stir rate, cooling rate) .
  • Crystallization optimization : Use anti-solvent addition or seed crystals to enhance crystal habit and purity .

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